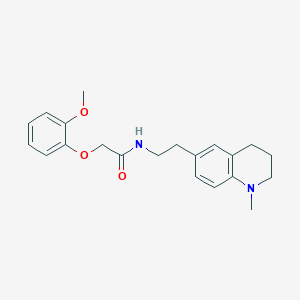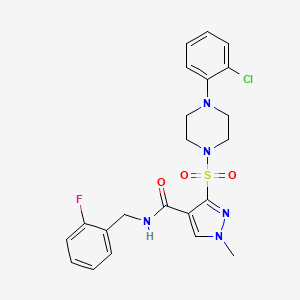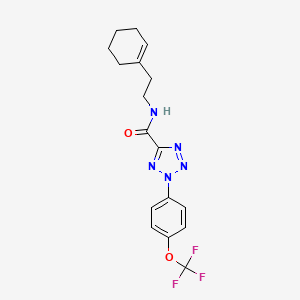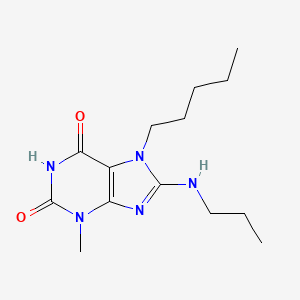
5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position .
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . The presence of the chlorine atom might make the compound susceptible to nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its precise molecular structure. For example, the presence of polar functional groups (like the thiazole ring and the amine group) would likely make the compound polar and potentially soluble in polar solvents .
Applications De Recherche Scientifique
Pharmacological Potential
5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-amine and its derivatives demonstrate notable pharmacological properties. For example, a study by Chapman et al. (1971) explored various amines and thiouronium salts derived from similar structures, highlighting their preliminary pharmacological potential (Chapman, Clarke, Gore, & Sharma, 1971).
Antimicrobial and Antitumor Properties
Significant research has been conducted on the antimicrobial and antitumor properties of 1,3,4-thiadiazole compounds, which are structurally related to this compound. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to have DNA protective abilities and strong antimicrobial activity, as well as cytotoxicity against certain cancer cell lines (Gür et al., 2020).
Antitumor Activity
A compound closely related to this compound, specifically 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed promising antitumor activity against the Hela cell line. This suggests the potential of related compounds in cancer treatment (Ye Jiao et al., 2015).
Antibacterial Activity
The compound N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares a similar structure with the compound of interest, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This research by Uwabagira et al. (2018) suggests potential antibacterial applications for related compounds (Uwabagira, Sarojini, & Poojary, 2018).
Dyeing Polyester Fabrics
In a different domain, Metwally et al. (2004) explored the application of thiazolylazo dyes, including 2-aminothiazoles, for dyeing polyester fabrics. This indicates the potential use of this compound in the textile industry (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a specific compound depend on its physical and chemical properties. For example, many halogenated organic compounds are potentially hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-2-3-8(5-10(7)12)4-9-6-14-11(13)15-9/h2-3,5-6H,4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNGJGIMGFLQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)


![Benzyl 3-methyl-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2776763.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2776766.png)


![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
